molecular formula C18H19N3OS B14166179 2-(1H-Benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 83408-87-1

2-(1H-Benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B14166179
CAS No.: 83408-87-1
M. Wt: 325.4 g/mol
InChI Key: NUGBJGPWSDFBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of benzimidazole derivatives with appropriate acylating agents. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-ylthio)acetamide
  • N-(2,4,6-trimethylphenyl)acetamide
  • Benzimidazole derivatives with different substituents

Uniqueness

2-(1H-Benzimidazol-2-ylthio)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its trimethylphenyl group, for example, may enhance its lipophilicity and influence its interaction with biological membranes.

Properties

CAS No.

83408-87-1

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C18H19N3OS/c1-11-8-12(2)17(13(3)9-11)21-16(22)10-23-18-19-14-6-4-5-7-15(14)20-18/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

NUGBJGPWSDFBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.